molecular formula C18H17N3O3 B11048621 1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No. B11048621
M. Wt: 323.3 g/mol
InChI Key: SCSYYVIIDDUJKF-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a pyrazolopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol typically involves multi-step organic reactions The process begins with the preparation of the furan-2-ylmethyl and 3-methoxyphenyl precursors These precursors are then subjected to cyclization reactions to form the pyrazolopyridine core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Iodo-furan-2-yl)-1-pyridin-3-yl-propenone
  • 3-Furan-2-yl-1-pyridin-3-yl-propenone
  • 3-(5-Iodo-furan-2-yl)-1-(1-oxy-pyridin-2-yl)-propenone

Uniqueness

1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C18H17N3O3/c1-23-13-5-2-4-12(8-13)15-9-17(22)20-18-16(15)10-19-21(18)11-14-6-3-7-24-14/h2-8,10,15H,9,11H2,1H3,(H,20,22)

InChI Key

SCSYYVIIDDUJKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC3=C2C=NN3CC4=CC=CO4

Origin of Product

United States

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